6-Hydrazinylisoquinoline

Overview

Description

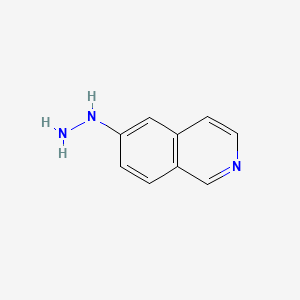

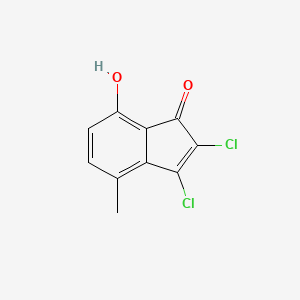

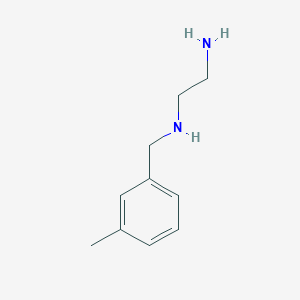

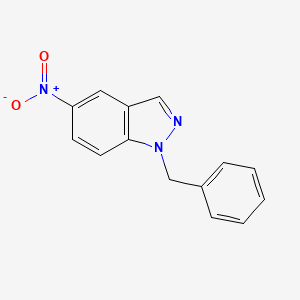

6-Hydrazinylisoquinoline is a chemical compound that belongs to the class of isoquinolines, which are bicyclic aromatic compounds containing a pyridine ring fused to a benzene ring. The hydrazinyl group attached to the isoquinoline nucleus suggests that this compound could serve as an intermediate for further chemical transformations or possess biological activity due to the reactivity of the hydrazine moiety.

Synthesis Analysis

The synthesis of related isoquinoline derivatives has been reported through various methods. For instance, the synthesis of the 4,10-dihydro-3H-pyridazino[1,6-b]isoquinolin-10-one system was achieved by acid-catalyzed recyclization of benzohydrazides and subsequent reaction with hydrazine hydrate . Another study reported the synthesis of cis-1,3,4,6,7,11b-hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline, which involved multiple steps including acylation, cyclization, amination, and reduction processes . These methods highlight the complexity and versatility of synthetic approaches in the realm of isoquinoline chemistry.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones synthesized from 4-hydrazinylquinolin-2(1H)-ones was confirmed using these techniques, along with X-ray structure analysis and theoretical calculations . The presence of the hydrazinyl group in such compounds is likely to influence their molecular conformation and reactivity.

Chemical Reactions Analysis

Hydrazinylisoquinolines can undergo various chemical reactions, leading to the formation of new heterocyclic systems. For instance, 1-hydrazinyl-5,6,7,8-tetrahydroisoquinolines were synthesized and further transformed into triazolo[3,4-a]isoquinolines and pyrazolylisoquinolines through reactions with triethyl orthoformate and acetylacetone, respectively . Additionally, the reaction of arylhydrazinium chlorides with chloroquinoline carbaldehydes led to the formation of hydrazone and pyrazolo[3,4-b]quinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinylisoquinolines are influenced by their molecular structure. The regioselective synthesis of hydrazinylquinoline regio-isomers demonstrated the preference for substitution at specific positions on the quinoline ring, which can affect the compound's reactivity and physical properties . The presence of the hydrazinyl group can also impart unique chemical reactivity, making these compounds suitable for further functionalization.

Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Derivatives : Hydrazinylisoquinoline derivatives have been synthesized for various purposes. For instance, Kamal et al. (2011) synthesized pyrazolothienotetrahydroisoquinoline derivatives with potential antimicrobial properties (Kamal, Radwan, & Zaki, 2011). Similarly, Sirakanyan et al. (2013) explored the synthesis of triazolo- and tetrazolopyrimidines from hydrazino derivatives of cyclopentapyridine and tetrahydroisoquinoline, also evaluating their antimicrobial activity (Sirakanyan, Geronikaki, Spinelli, Hovakimyan, & Noravyan, 2013).

Antitubercular Agents : Mandewale et al. (2016) investigated zinc complexes of hydrazone derivatives bearing the 3,4-dihydroquinolin-2(1H)-one nucleus as new anti-tubercular agents (Mandewale, Kokate, Thorat, Sawant, & Yamgar, 2016).

Antimicrobial Studies : Mukhtar et al. (2022) worked on chalcones incorporating isoquinoline moiety and their antimicrobial activity (Mukhtar, Saleh, Hassaneen, Hafez, Hassan, Morsy, & Teleb, 2022).

Other Applications

- Cytotoxic Evaluation : Hernández-Vázquez and Miranda (2016) reported a protocol for synthesizing pyrazino[1,2-b]isoquinolines, with some compounds showing cytotoxic activity (Hernández-Vázquez & Miranda, 2016).

- Overcoming Biosynthesis Limitations : Inui et al. (2007) demonstrated the overexpression of Coptis japonica norcoclaurine 6-O-methyltransferase in cultured Eschscholzia californica, enhancing the production of benzylisoquinoline alkaloids, which include important analgesic and antimicrobial agents (Inui, Tamura, Fujii, Morishige, & Sato, 2007).

Safety and Hazards

Future Directions

While specific future directions for 6-Hydrazinylisoquinoline are not mentioned in the available resources, the field of chemical synthesis and drug discovery is continually evolving. New methods for synthesizing and modifying compounds like 6-Hydrazinylisoquinoline are being developed, and these compounds are being studied for potential applications in various fields .

Mechanism of Action

Mode of Action

It is generally understood that drugs exert their effects by binding to a receptor, a cellular component that the drugs bind to and produce cellular action . The drug-receptor interaction triggers downstream signaling, leading to the drug’s therapeutic or pharmacological effect .

Biochemical Pathways

Drugs typically influence the chemical reactions of cells in various species and organs .

Pharmacokinetics

These properties are crucial in determining the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 6-Hydrazinylisoquinoline’s action are currently unknown due to the lack of detailed studies on this compound .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of a drug .

properties

IUPAC Name |

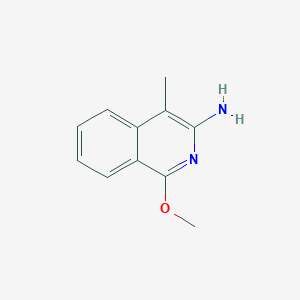

isoquinolin-6-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-9-2-1-8-6-11-4-3-7(8)5-9/h1-6,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHURBINDRVIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624414 | |

| Record name | 6-Hydrazinylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydrazinylisoquinoline | |

CAS RN |

912761-89-8 | |

| Record name | 6-Hydrazinylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydrazinylisoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL4F368V3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1321916.png)

![Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1321941.png)